Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbonofluoridothioyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting tert-butyl piperazine-1-carboxylate is then reacted with a fluorinating agent such as sulfur tetrafluoride to introduce the carbonofluoridothioyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonofluoridothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. The presence of the carbonofluoridothioyl group enhances the compound’s ability to form strong interactions with the target, leading to increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A similar compound with a tert-butyl group and a piperazine ring but lacking the carbonofluoridothioyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another derivative with an ethoxy-oxoethyl group instead of the carbonofluoridothioyl group.
Uniqueness
Tert-butyl 4-(carbonofluoridothioyl)piperazine-1-carboxylate is unique due to the presence of the carbonofluoridothioyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong interactions with molecular targets. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
tert-butyl 4-carbonofluoridothioylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANLOMTAMLASY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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